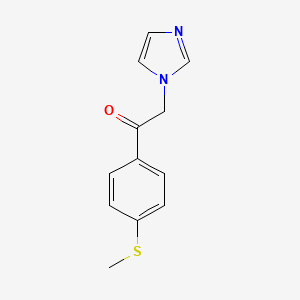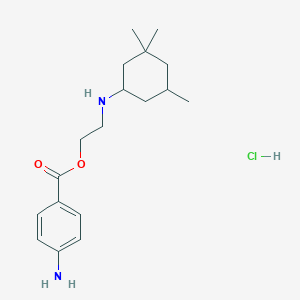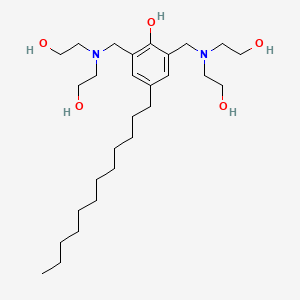
Boc-Val-Tyr-OBzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Tyr-OBzl, also known as (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate, is a synthetic peptide derivative. It is composed of valine (Val) and tyrosine (Tyr) residues, with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (OBzl) ester on the carboxyl terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Tyr-OBzl typically involves the following steps:
Protection of Amino Acids: The amino group of valine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected valine (Boc-Val) is then coupled with tyrosine (Tyr) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The carboxyl group of tyrosine is esterified with benzyl alcohol (OBzl) using a reagent like benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade Boc2O and sodium hydroxide for the protection of valine.
Automated Coupling: Employing automated peptide synthesizers for the coupling reaction to ensure high yield and purity.
Efficient Esterification: Utilizing continuous flow reactors for the esterification step to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Val-Tyr-OBzl undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Hydrogenation: Reduction of the benzyl ester to the corresponding carboxylic acid using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the benzyl ester group to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Hydrogenation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst in a solvent like ethanol.
Substitution: Benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Carboxylic Acid: Formed after hydrogenation of the benzyl ester.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boc-Val-Tyr-OBzl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Material Science: Utilized in the development of peptide-based nanomaterials and hydrogels for tissue engineering and wound healing.
Wirkmechanismus
The mechanism of action of Boc-Val-Tyr-OBzl involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as a competitive inhibitor for enzymes that recognize the valine-tyrosine sequence.
Signal Transduction: Modulates signaling pathways by interacting with receptors and proteins involved in cellular communication.
Protein Binding: Binds to specific proteins, altering their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Tyr-OBzl: Similar structure but lacks the valine residue.
Boc-Val-Tyr-OH: Similar structure but without the benzyl ester group.
Boc-Val-Tyr-OMe: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Boc-Val-Tyr-OBzl is unique due to its combination of valine and tyrosine residues with both Boc and benzyl ester protecting groups. This combination provides enhanced stability and versatility in peptide synthesis compared to other similar compounds .
Eigenschaften
Molekularformel |
C26H34N2O6 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C26H34N2O6/c1-17(2)22(28-25(32)34-26(3,4)5)23(30)27-21(15-18-11-13-20(29)14-12-18)24(31)33-16-19-9-7-6-8-10-19/h6-14,17,21-22,29H,15-16H2,1-5H3,(H,27,30)(H,28,32)/t21-,22-/m0/s1 |
InChI-Schlüssel |
YKJPBCNBEIHLEF-VXKWHMMOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



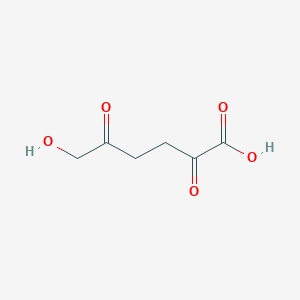



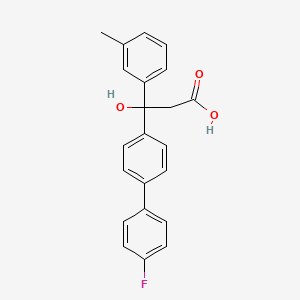

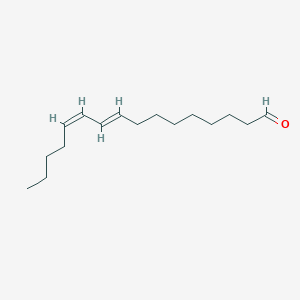
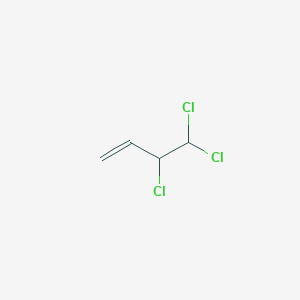
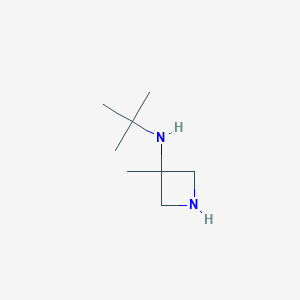
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
